Src Kinase Inhibition: Bromo vs. Chloro Analog Comparison
A derivative of 5-Bromo-4-methoxy-1,3-benzodioxole (BDBM6211) exhibits an IC50 of <4 nM against Src kinase, demonstrating equipotency to the 5-chloro analog (BDBM6210, IC50 = 4 nM) under identical assay conditions [1]. This indicates that the bromo substitution provides a viable alternative for SAR exploration while maintaining potent inhibition.
| Evidence Dimension | Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | <4 nM |
| Comparator Or Baseline | 5-Chloro analog (BDBM6210): 4 nM |
| Quantified Difference | Equipotent (<1-fold difference) |
| Conditions | Src kinase activity assay (pH 7.4, 22°C) |
Why This Matters
Provides a direct comparator for selecting between bromo and chloro analogs in Src-targeted drug discovery, where the bromo variant may offer synthetic or pharmacokinetic advantages.
- [1] BindingDB. (n.d.). Entry 798. Retrieved from https://www.bindingdb.org/entry/798 View Source
